2-(Pyrazin-2-yl)-2-(pyridin-3-yl)thiazolidin-4-one
Description
Properties
Molecular Formula |
C12H10N4OS |
|---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
2-pyrazin-2-yl-2-pyridin-3-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H10N4OS/c17-11-8-18-12(16-11,9-2-1-3-13-6-9)10-7-14-4-5-15-10/h1-7H,8H2,(H,16,17) |
InChI Key |
VOPFDMHOMKPNRH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(S1)(C2=CN=CC=C2)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Three-Component One-Pot Cyclization Method
This is the most common and efficient approach for synthesizing 2,3-disubstituted thiazolidin-4-ones, including heteroaryl derivatives.
- Reactants: Heteroaromatic amine (e.g., pyrazin-2-ylamine), mercaptoacetic acid, and heteroaryl aldehyde (e.g., pyridin-3-carbaldehyde).
- Conditions: Typically refluxed in toluene or ethanol, sometimes under microwave irradiation to enhance yield and reduce reaction time.
- Catalysts: Acid catalysts such as glacial acetic acid or bases like piperidine are used to facilitate imine formation and cyclization.
- Mechanism: Initial imine formation between amine and aldehyde, followed by intramolecular nucleophilic attack by the thiol group of mercaptoacetic acid, leading to ring closure and water elimination.
Example from literature:
Salwa S. Saad et al. describe the synthesis of 2,3-disubstituted 1,3-thiazolidin-4-ones by refluxing heteroaromatic amines with mercaptoacetic acid and aldehydes in toluene, yielding products with good to excellent purity and yields after 24 hours (Scheme 6 in their study).
Two-Step Synthesis via Thiourea Intermediate
This method involves:
- Step 1: Reaction of an aryl or heteroaryl isothiocyanate with a primary amine to form a thiourea intermediate.
- Step 2: Cyclization of the thiourea with haloacetic acid (e.g., chloroacetic acid or bromoacetic acid) in the presence of a base such as pyridine to yield 2-imino-thiazolidin-4-one derivatives.
This approach is attractive due to the commercial availability of isothiocyanates and the rapid assembly of substituted thiazolidinones.
Key findings:
The reaction typically produces a mixture of two isomeric 2-imino-thiazolidin-4-ones, which can be separated or used as is. This method was highlighted for its efficiency in generating substituted 2-imino-thiazolidin-4-one scaffolds.
Microwave-Assisted Knoevenagel Condensation
Microwave irradiation has been employed to accelerate the synthesis of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones, which are structurally related to the target compound.
- Reactants: 2-thioxo-1,3-thiazolidin-4-ones and aromatic aldehydes.
- Conditions: Microwave reactors operating at 2.45 GHz frequency, with controlled temperature and power settings.
- Catalysts: Sodium acetate and piperidine in glacial acetic acid.
- Advantages: Shorter reaction times (minutes instead of hours), higher yields (62–98%), and selective formation of thermodynamically stable Z-isomers.
Although this method is more commonly applied to 5-arylidene derivatives, the principles can be adapted for the synthesis of this compound by selecting appropriate aldehydes and amines.
Ionic Liquid-Mediated One-Step Synthesis
Ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate have been used as green solvents and catalysts to promote the one-pot synthesis of 2,3-disubstituted thiazolidin-4-ones.
- Reactants: Aromatic/heteroaromatic amines, mercaptoacetic acid, and aromatic aldehydes.
- Conditions: Room temperature or mild heating, often with microwave assistance.
- Benefits: Environmentally friendly, high yields, and simplified purification.
This method offers an alternative to traditional organic solvents and harsh conditions, improving sustainability in synthesis.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The three-component condensation remains the most widely used method for synthesizing this compound due to its operational simplicity and good yields.
- The thiourea intermediate route offers flexibility in substituent variation and rapid access to 2-imino-thiazolidin-4-one derivatives, which can be further modified.
- Microwave-assisted synthesis significantly reduces reaction times and improves yields, making it attractive for rapid library synthesis and SAR studies.
- Use of ionic liquids aligns with green chemistry principles, reducing hazardous solvent use and improving reaction efficiency.
- Structural confirmation of synthesized compounds is typically performed by elemental analysis, FT-IR, ^1H NMR, and ^13C NMR spectroscopy, ensuring the integrity of the thiazolidinone ring and heteroaryl substituents.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrazin-2-yl)-2-(pyridin-3-yl)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like dichloromethane with appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemical Formula
- Molecular formula : C12H10N4OS
- Molecular weight : 258.30 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives. Specifically, 2-(Pyrazin-2-yl)-2-(pyridin-3-yl)thiazolidin-4-one has shown promising results against various bacterial strains.
Case Study
A study evaluated the antimicrobial efficacy of several thiazolidinone derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.008 to 0.24 mg/mL, indicating significant antibacterial activity .
Anticancer Properties
Thiazolidinones have been investigated for their anticancer properties due to their ability to induce apoptosis in cancer cells. The compound has been tested for its cytotoxic effects on various cancer cell lines.
Case Study
In vitro studies demonstrated that This compound exhibited cytotoxicity against human cancer cell lines, leading to cell cycle arrest and apoptosis . This suggests potential as a chemotherapeutic agent.
Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidinones make them suitable candidates for treating inflammatory diseases.
Research Findings
Research has indicated that compounds similar to This compound can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This highlights the therapeutic potential of this compound in inflammatory conditions.
Comparative Data Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-(Pyrazin-2-yl)-2-(pyridin-3-yl)thiazolidin-4-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or bind to receptors to exert its effects.
Comparison with Similar Compounds
Comparison with Similar Thiazolidin-4-one Derivatives
Structural and Functional Analogues
2-(3-Bromo-4-fluorophenyl)-3-(2-pyridin-2-ylethyl)thiazolidin-4-one
- Structure : Features a bromo-fluorophenyl group at the 2nd position and a pyridinylethyl chain at the 3rd position.
- Activity : Identified as a potent N-type calcium channel blocker via SAR studies. The pyridine moiety enhances lipophilicity and target engagement compared to simpler aryl substituents .
2-(Thiazol-2-yl)-N-thiazolidin-4-ones
- Structure: Hybrid compounds with a thiazole ring substituted at the 2nd position of the thiazolidinone core.
- Activity : Designed for antituberculosis applications, with substituents like nitro or methyl groups enhancing antibacterial potency. For example, derivatives with 5-methyl-1,3,4-thiadiazol-2-yl groups exhibit IC₅₀ values < 150 µM in anticancer assays .
Antimicrobial Activity
- Benzothiazolylthiazolidin-4-ones (e.g., 3-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-substituted phenyl)thiazolidin-4-one):
- Substitutions at the benzothiazole ring (e.g., 6-Cl, 6-CN) significantly enhance antimicrobial activity. For instance, 6-chloro derivatives show broad-spectrum inhibition against bacterial and fungal strains .
- Comparison : The pyrazine-pyridine substituents in the target compound may offer unique interactions with microbial enzymes, but empirical data are needed to validate this.
Anticancer and Antioxidant Activity
- Thiadiazole-substituted thiazolidin-4-ones (e.g., 2-(2-nitrophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one):
- Exhibit IC₅₀ values as low as 46.34 µM against MCF-7 breast cancer cells, comparable to cisplatin .
- Antioxidant activity is influenced by styryl or nitro groups, with IC₅₀ values reaching 10.32 µM in superoxide scavenging assays .
- Comparison : The target compound’s pyridine-pyrazine system may improve redox activity, but structural optimization (e.g., nitro group addition) would be required to match these results.
Structure-Activity Relationship (SAR) Trends
- Position 2 Substitutions : Pyridine or pyrazine groups improve π-π interactions with biological targets, as seen in N-type calcium channel blockers .
- Position 3 Modifications : Bulky substituents (e.g., adamantyl or styryl) enhance antimicrobial and antioxidant activities but may reduce solubility .
- Electron-Withdrawing Groups : Nitro or chloro substituents at aromatic rings increase cytotoxicity and enzyme inhibition, as observed in thiadiazole hybrids .
Biological Activity
2-(Pyrazin-2-yl)-2-(pyridin-3-yl)thiazolidin-4-one, also known as 3-pyrazin-2-yl-2-pyridin-3-yl-1,3-thiazolidin-4-one, is a compound with significant potential in medicinal chemistry. Its structural characteristics contribute to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article reviews the biological activity of this compound based on recent research findings.
The compound has the following chemical properties:
- Molecular Formula : CHNOS
- Molecular Weight : 258.30 g/mol
- CAS Number : 89442-25-1
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains, showing effectiveness in inhibiting their growth. This suggests its potential use in treating infections caused by resistant strains.
Anticancer Activity
Studies have demonstrated the compound's anticancer potential through various mechanisms:
- Cell Proliferation Inhibition : The compound has shown significant antiproliferative effects on several cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). IC values for these activities were found to be significantly lower than those of conventional chemotherapeutics like irinotecan .
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
Antiviral Activity
Recent studies have explored the antiviral properties of thiazolidinone derivatives, including this compound. It has shown promising results against viral infections by inhibiting viral replication and affecting viral protein synthesis pathways .
Case Studies
- Anticancer Study : A study evaluated the antiproliferative effects of a series of thiazolidinone derivatives, including this compound. The compound exhibited significant activity against several tumor cell lines, with an emphasis on its lower IC values compared to standard treatments .
- Antimicrobial Evaluation : In vitro studies demonstrated that this thiazolidinone derivative effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.
Data Tables
Q & A
Q. What are the most efficient synthetic routes for preparing 2-(Pyrazin-2-yl)-2-(pyridin-3-yl)thiazolidin-4-one, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via cyclization of thiosemicarbazones with chloroacetic acid under reflux or microwave-assisted conditions. Conventional reflux methods often produce side products like triazoles or thiadiazoles, whereas microwave irradiation (e.g., 100–150 W, 5–10 min) achieves higher yields (>85%) and selectivity by minimizing side reactions . Solvent choice (e.g., toluene or DMF) and catalysts (e.g., triethylamine) are critical for optimizing reaction kinetics and purity .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions on the pyrazine and pyridine rings. For example, pyridin-3-yl protons resonate at δ 8.5–9.0 ppm in DMSO-d₆ .
- X-ray Diffraction (XRD): Resolves the thiazolidin-4-one ring conformation and hydrogen-bonding patterns (e.g., N–H···O interactions with graph set R²₂(8)) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 302.08) .
Q. What preliminary biological assays are suitable for evaluating its antimicrobial activity?
Minimum Inhibitory Concentration (MIC) assays against Staphylococcus aureus or Escherichia coli (10–100 µg/mL range) are standard. Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups on the pyridine ring enhance activity, while pyrazine substituents modulate solubility .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved when testing derivatives with varying substituents?
Contradictions often arise from differences in assay protocols (e.g., broth microdilution vs. agar diffusion) or bacterial strains. Statistical meta-analysis of MIC data across studies and controlled replication under standardized conditions (CLSI guidelines) are recommended. Computational docking (e.g., AutoDock Vina) can identify binding inconsistencies to targets like DNA gyrase .
Q. What strategies optimize regioselectivity in functionalizing the pyrazine and pyridine rings?
- Protecting Groups: Use tert-butoxycarbonyl (Boc) to shield pyridin-3-yl amines during alkylation .
- Lewis Acid Catalysis: ZnCl₂ or BF₃·Et₂O directs electrophilic substitution to the pyrazine N-1 position .
- Microwave-Assisted Synthesis: Enhances regioselectivity by accelerating kinetically favored pathways (e.g., 70% yield for 5-bromo derivatives vs. 45% under reflux) .
Q. How does hydrogen-bonding topology in the crystal lattice affect solubility and stability?
Graph set analysis (e.g., Etter’s rules) reveals that dimeric N–H···O motifs (R²₂(8)) increase lattice energy, reducing aqueous solubility but improving thermal stability (Tₘ > 200°C). Solvent-free crystallization from ethanol/water mixtures favors compact packing, while DMSO inclusion creates channels for co-crystal formation .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADMET Prediction: SwissADME estimates moderate blood-brain barrier permeability (logBB = −0.5) and CYP3A4 inhibition risk.
- Molecular Dynamics (MD): Simulations (AMBER force field) show prolonged binding to serum albumin (>80% retention at 50 ns), suggesting sustained release in vivo .
Methodological Considerations
Q. How should researchers design experiments to assess thiazolidin-4-one reactivity under oxidative conditions?
- Controlled Oxidation: Use H₂O₂ or mCPBA in acetonitrile at 0–25°C, monitoring via TLC.
- Product Analysis: LC-MS identifies sulfoxide/sulfone derivatives, while cyclic voltammetry (e.g., Pt electrode) quantifies redox potentials .
Q. What protocols mitigate toxicity risks during in vitro assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
